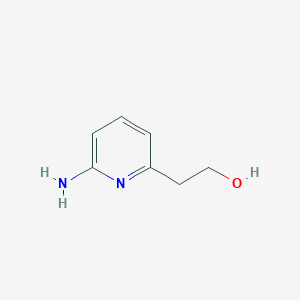

2-(6-Aminopyridin-2-YL)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUQOXHSUUDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Aminopyridin-2-yl)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential applications of the heterocyclic compound 2-(6-Aminopyridin-2-yl)ethanol (CAS No. 101012-00-4). As a member of the aminopyridine family, this molecule holds significant promise as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and presents a scientifically grounded perspective on its handling, synthesis, and utility, aimed at facilitating further research and development.

Introduction: The Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in drug discovery, forming the core of numerous clinically significant therapeutic agents.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive scaffold for designing molecules that can effectively interact with biological targets.[3] The incorporation of an ethanol substituent on the pyridine ring, as seen in 2-(6-Aminopyridin-2-yl)ethanol, introduces a hydroxyl group that can serve as a key interaction point or a handle for further chemical modification. This unique combination of a nucleophilic amino group and a reactive hydroxyl group on a pyridine framework makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules.[4]

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of 2-(6-Aminopyridin-2-yl)ethanol are not extensively reported in publicly available literature. However, based on the properties of structurally related compounds such as 2-aminopyridine and various pyridylethanol derivatives, we can infer its likely characteristics.

Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 101012-00-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline. |

| Melting Point | Not reported. Expected to be higher than related liquids. |

| Boiling Point | Not reported. |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol.[3] |

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ethanol substituent.

-

Ethanol Protons: Two triplet signals corresponding to the two methylene groups (-CH₂CH₂OH), likely in the δ 2.5-4.0 ppm range.

-

Hydroxyl Proton: A broad singlet for the -OH proton, with a chemical shift that is dependent on solvent and concentration.

-

Amino Protons: A broad singlet for the -NH₂ protons.

13C NMR Spectroscopy (Predicted):

-

Five distinct signals in the aromatic region for the pyridine ring carbons.

-

Two signals in the aliphatic region for the two methylene carbons of the ethanol group.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

O-H Stretching: A broad band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, typical for pyridine rings.

-

C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion Peak (M+): A peak at m/z = 138, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-(6-Aminopyridin-2-yl)ethanol is not prominently published, a plausible synthetic route can be designed based on established organometallic cross-coupling reactions and functional group transformations common in pyridine chemistry.

Proposed Synthetic Pathway

A logical approach involves the synthesis of a suitable pyridine precursor followed by the introduction of the amino and ethanol functionalities. A potential retrosynthetic analysis is outlined below.

Figure 1: Retrosynthetic analysis for 2-(6-Aminopyridin-2-yl)ethanol.

Step-by-Step Protocol (Proposed):

-

Suzuki Coupling: 2-Bromo-6-aminopyridine can be coupled with a vinylboronate ester (e.g., vinylboronic acid pinacol ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). This reaction would yield a 2-(6-aminopyridin-2-yl)vinyl derivative.

-

Hydroboration-Oxidation: The resulting vinylpyridine derivative can then be subjected to a hydroboration-oxidation reaction. Treatment with a borane reagent (e.g., BH₃·THF) followed by oxidative workup with hydrogen peroxide and a base (e.g., NaOH) would convert the vinyl group to the corresponding primary alcohol, yielding the target compound, 2-(6-Aminopyridin-2-yl)ethanol.

Key Experimental Considerations

-

Catalyst Choice: The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst and ligands.

-

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents is crucial for achieving a good yield.

-

Purification: Chromatographic techniques will likely be necessary to purify the intermediates and the final product.

Potential Applications in Drug Discovery and Materials Science

The bifunctional nature of 2-(6-Aminopyridin-2-yl)ethanol makes it a valuable building block for creating diverse molecular architectures with potential applications in several fields.

Medicinal Chemistry

The aminopyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[5]

-

Kinase Inhibitors: The amino group can act as a hydrogen bond donor, interacting with the hinge region of kinase active sites. The ethanol side chain can be further functionalized to explore interactions with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors for oncology and other diseases.[5]

-

Neurological Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, with some being investigated for the treatment of neurological conditions.[3] The structural features of 2-(6-Aminopyridin-2-yl)ethanol could be exploited to design novel modulators of ion channels.

The general workflow for utilizing such a scaffold in a drug discovery program is illustrated below.

Figure 2: Workflow for drug discovery using the aminopyridine scaffold.

Materials Science

The presence of both an amino and a hydroxyl group allows this molecule to be incorporated into polymers or used to modify surfaces. The pyridine nitrogen also offers a coordination site for metal ions, suggesting potential applications in the development of novel catalysts or functional materials.[3]

Safety and Handling

Specific toxicity data for 2-(6-Aminopyridin-2-yl)ethanol is not available. However, compounds containing the aminopyridine moiety should be handled with care.

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Toxicity: Aminopyridines, as a class, can be toxic if ingested, inhaled, or absorbed through the skin.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(6-Aminopyridin-2-yl)ethanol is a promising, yet underexplored, chemical entity. Its unique structural features, combining the versatile aminopyridine scaffold with a reactive ethanol side chain, position it as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide, by consolidating available information and providing scientifically grounded predictions, aims to stimulate further investigation into the properties and utility of this intriguing molecule.

References

- U.S. Patent No. 5,939,553. (1999). Process for preparing pyridine-2,6-diamines. Google Patents.

-

Kaur, R., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 659-679. Retrieved from [Link]

-

Gantner, M., & Wimmer, E. (2021). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions. Australian Journal of Chemistry, 24(4), 845-852. Retrieved from [Link]

- Chinese Patent No. CN103980190A. (2014). Method for preparing 2, 6-bis-(picrylamino) pyridine. Google Patents.

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

Al-Otaibi, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. Retrieved from [Link]

-

Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry, 45(3), 941-953. Retrieved from [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

-

Kaur, H., et al. (2017). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 9(13), 1545-1564. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. tsijournals.com [tsijournals.com]

A Technical Guide to 2-(6-Aminopyridin--2-yl)ethanol: A Versatile Building Block for Drug Discovery

Executive Summary: 2-(6-Aminopyridin-2-yl)ethanol is a bifunctional heterocyclic compound featuring a highly valuable 2-aminopyridine scaffold linked to a flexible ethanol side chain. This unique combination of a primary aromatic amine, a pyridine ring, and a primary alcohol makes it a significant and versatile building block for medicinal chemistry and materials science. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to form key hydrogen bonding interactions with biological targets.[1][2] The ethanol substituent provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries. This guide offers a comprehensive overview of its chemical identity, a logical synthetic strategy, predictive analytical data, and its potential applications for researchers in drug development and organic synthesis.

Molecular Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. 2-(6-Aminopyridin-2-yl)ethanol is defined by its specific constitution and connectivity, which dictates its chemical behavior and potential applications.

IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 2-(6-Aminopyridin-2-yl)ethanol . Its structure consists of a pyridine ring substituted at the 2-position with an ethanol group (-CH₂CH₂OH) and at the 6-position with an amino group (-NH₂).

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

}

Figure 2: Proposed Synthetic Workflow for 2-(6-Aminopyridin-2-yl)ethanol.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

To a dry, inert-atmosphere flask, add 2-bromo-6-aminopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent and base (approx. 5 mL per mmol of substrate).

-

Degas the mixture with argon or nitrogen for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Causality: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while CuI acts as a co-catalyst to facilitate the formation of the copper(I) acetylide intermediate, accelerating the reaction.[3]

Step 2: Desilylation

-

After cooling the reaction from Step 1, filter off the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

-

Monitor the removal of the trimethylsilyl (TMS) group by TLC.

-

Self-Validation: The completion of this step is easily confirmed by the disappearance of the large silyl peak (around 0 ppm) in the ¹H NMR spectrum of the crude product.

Step 3: Hydroboration-Oxidation

-

Concentrate the methanolic solution from Step 2 and re-dissolve the crude 6-ethynylpyridin-2-amine in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add 9-borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: 9-BBN is a sterically hindered borane that provides excellent anti-Markovnikov regioselectivity, ensuring the formation of the terminal alcohol upon oxidation, rather than the ketone.

-

Cool the mixture again to 0 °C and slowly add aqueous sodium hydroxide (3M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aq., 3.0 eq).

-

Stir at room temperature for 2 hours.

Purification:

-

Quench the reaction with water and extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 2-(6-Aminopyridin-2-yl)ethanol.

Spectroscopic and Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the final compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.[4]

Analytical Technique Expected Observations ¹H NMR - Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm), likely appearing as two doublets and one triplet, integrating to 1H each. - -NH₂ Protons: A broad singlet (~4.5-5.5 ppm), integrating to 2H. - Ethyl Protons (-CH₂CH₂-): Two triplets (~2.8 and ~3.7 ppm), integrating to 2H each. - -OH Proton: A broad singlet or triplet, integrating to 1H (position is solvent-dependent). ¹³C NMR - Aromatic Carbons: 5 signals in the aromatic region (~110-160 ppm). - Ethyl Carbons: 2 signals in the aliphatic region (~30-65 ppm). Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 139.08. FT-IR (cm⁻¹) - O-H Stretch: Broad peak, ~3300-3400. - N-H Stretch: Two sharp peaks, ~3350 and ~3450. - Aromatic C-H Stretch: ~3000-3100. - Aliphatic C-H Stretch: ~2850-2960. - C=C / C=N Stretch: ~1580-1620.

Applications in Research and Drug Development

The true value of 2-(6-Aminopyridin-2-yl)ethanol lies in its potential as a molecular scaffold. Its simple, low-molecular-weight design makes it an ideal starting point for creating more complex molecules with tailored biological activities.[1]

Privileged Scaffold in Medicinal Chemistry

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[2] The 2-aminopyridine subunit, in particular, is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets.[5] This is due to its ability to act as both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), allowing it to form critical interactions in enzyme active sites or receptor binding pockets.[5] Molecules containing this scaffold have shown a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[6][7]

Versatile Intermediate for Library Synthesis

The two reactive functional groups on 2-(6-Aminopyridin-2-yl)ethanol offer orthogonal handles for chemical modification:

-

The Primary Amine (-NH₂): Can be readily acylated to form amides, reductively aminated to form secondary amines, or used in cyclization reactions to build fused heterocyclic systems.[8]

-

The Primary Alcohol (-OH): Can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or esterified.

This dual reactivity allows for the rapid generation of a library of diverse analogues, a core strategy in modern drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.[9]

Bidentate Ligand for Coordination Chemistry

The nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group can act in concert to chelate metal ions.[10] This bidentate coordination is valuable in the design of catalysts for organic synthesis and in the development of inhibitors for metalloenzymes, where the molecule can coordinate to a catalytic metal ion (e.g., zinc, iron, copper) in the enzyme's active site.[11]

Conclusion

2-(6-Aminopyridin-2-yl)ethanol represents a strategically important, yet underexplored, chemical building block. Its structure embodies the pharmacologically validated 2-aminopyridine core and provides a convenient point for synthetic diversification through its ethanol side chain. The logical and high-yielding synthetic pathways available make it an accessible tool for researchers. For professionals in drug discovery, this compound serves as an excellent starting point for fragment-based design, library synthesis, and the development of novel therapeutics targeting a wide range of diseases.

References

-

Polshettiwar, V., & Varma, R. S. (2008). 2-Aminopyridine–an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

- Google Patents. Synthesis method of 2-amino pyridine compounds.

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

-

MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

-

PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Available at: [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]

-

PubMed. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. Available at: [Link]

-

Chemsrc. 2-(6-Bromopyridin-2-yl)ethanol. Available at: [Link]

-

Wikipedia. 2-Aminopyridine. Available at: [Link]

-

ijcrcps. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Available at: [Link]

-

PMC. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]

-

PMC. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

-

PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 9. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

An In-Depth Technical Guide to 2-(6-Aminopyridin-2-YL)ethanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Aminopyridin-2-YL)ethanol (CAS No. 101012-00-4), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical and physical properties, explores plausible synthetic routes, discusses its known and potential applications in pharmaceutical research, and outlines essential safety and handling protocols. As a member of the aminopyridine family, this molecule serves as a versatile scaffold for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide aims to be a valuable resource for researchers leveraging this compound in their discovery and development pipelines.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for designing potent and selective inhibitors of various enzyme classes. 2-(6-Aminopyridin-2-YL)ethanol, with its additional hydroxyl functionality, offers a strategic advantage for further chemical modification and optimization of pharmacokinetic properties. This guide will illuminate the multifaceted utility of this specific building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 2-(6-Aminopyridin-2-YL)ethanol [3]

| Property | Value | Source |

| CAS Number | 101012-00-4 | BLDpharm |

| Molecular Formula | C₇H₁₀N₂O | BLDpharm |

| Molecular Weight | 138.17 g/mol | BLDpharm |

| Appearance | Not specified; likely a solid | General knowledge |

| SMILES | NC1N=C(CCO)C=CC=1 | BLDpharm |

Spectroscopic Characterization

While specific spectra for 2-(6-Aminopyridin-2-YL)ethanol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanol side chain, the hydroxyl proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic and aliphatic carbons, with the carbon bearing the hydroxyl group and the carbons of the pyridine ring being particularly informative.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (138.17). Fragmentation patterns would likely involve the loss of the ethanol side chain or cleavage of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyridine ring.

Synthesis Strategies

Illustrative Synthetic Workflow

One potential synthetic pathway could start from a readily available precursor like 2-amino-6-methylpyridine or a di-substituted pyridine. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of 2-(6-Aminopyridin-2-YL)ethanol.

A Chinese patent describes a general method for synthesizing 2-amino pyridine compounds by reacting a 2,4-pentadiene nitrile compound with an amine compound.[4] This suggests a convergent synthesis approach could also be a viable strategy.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(6-Aminopyridin-2-YL)ethanol lies in its application as a versatile building block for the synthesis of biologically active molecules.[5][6][7] The primary amino group and the hydroxyl group provide two points for diversification, allowing for the exploration of a wide chemical space.

Role as a Key Intermediate

2-Aminopyridine derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals.[8] They are particularly prominent in the development of kinase inhibitors, where the aminopyridine moiety often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[9][10][11][12] The ethanol side chain of the title compound can be further functionalized to interact with other regions of the target protein, thereby enhancing potency and selectivity.

Potential Therapeutic Areas

Given the broad range of biological activities associated with aminopyridine-containing compounds, derivatives of 2-(6-Aminopyridin-2-YL)ethanol could be explored for a variety of therapeutic applications, including:

-

Oncology: As precursors to inhibitors of kinases implicated in cancer cell proliferation and survival.[9]

-

Neurological Disorders: As building blocks for compounds targeting receptors and enzymes in the central nervous system.[8]

-

Inflammatory Diseases: As scaffolds for the development of anti-inflammatory agents.

Analytical Methods for Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of drug discovery and development. Several analytical techniques can be employed for the quality control of 2-(6-Aminopyridin-2-YL)ethanol.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of aminopyridine derivatives.[1] A reverse-phase HPLC method, coupled with a UV detector, can be developed to separate the target compound from potential impurities. The choice of column, mobile phase, and gradient conditions would need to be optimized for the specific properties of 2-(6-Aminopyridin-2-YL)ethanol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for purity assessment, particularly for identifying volatile impurities.[1]

Spectroscopic Methods

Quantitative NMR (qNMR) can be a valuable technique for determining the absolute purity of the compound using an internal standard.[1] Spectrofluorimetry has also been reported as a sensitive method for the determination of aminopyridine impurities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(6-Aminopyridin-2-YL)ethanol.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Information for a related compound, 2-(6-aminopurin-9-yl)ethanol, suggests these potential hazards. A specific Safety Data Sheet (SDS) for 2-(6-Aminopyridin-2-YL)ethanol should be consulted for definitive information.[13]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(6-Aminopyridin-2-YL)ethanol is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its aminopyridine core provides a well-established scaffold for interacting with a wide range of biological targets, while the ethanol side chain offers a convenient handle for further chemical modification. This technical guide has provided an overview of its properties, potential synthetic routes, applications, and safety considerations. As the demand for new and innovative therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- Li, Y., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2885-2890.

- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).

- Feng, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.

- Al-Said, M. S., et al. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. European Journal of Medicinal Chemistry, 53, 156-168.

- Soth, M., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3594-3611.

- Sulaiman, A. M., Andrabi, S. M. A., & Qureshi, P. M. (1994). Method for the selective spectrophotometric determination of 2,6-lutidine. Analyst, 119(12), 2681-2683.

-

mzCloud. (n.d.). 2 Pyridine ethanol. Retrieved from [Link]

- Umofia, E., Omuaru, V. O. T., & Achugasim, O. (2016). Green solvents for the synthesis of some toluidine-derived Schiff bases. Journal of the Chemical Society of Nigeria, 41(1), 15-18.

-

Shimadzu. (n.d.). eA637 Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Retrieved from [Link]

- Hardcastle, I. R., et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 67(40), 7793-7801.

-

mzCloud. (2014). 2 Pyridine ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol. Retrieved from [Link]

- Grygorenko, O. O., & Ryabukhin, S. V. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- Schiel, J. E., & Davis, D. L. (2017). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-446.

-

ResearchGate. (n.d.). Experimental FT-IR spectra of pure ethanol (EtOH) and its different.... Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

- Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3291.

- Hulverson, M. A., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(11), 2596.

- Kumar, P., et al. (2024). A rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Scientific Research and Engineering Development, 7(1), 783-790.

- Thomson, D. W., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3241.

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

- Grygorenko, O. O., & Ryabukhin, S. V. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry, 18(46), 9316-9340.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 101012-00-4|2-(6-Aminopyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. news.umich.edu [news.umich.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(6-Aminopyridin-2-YL)ethanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(6-aminopyridin-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into experimental design and data validation. By integrating data from multiple analytical techniques, this document serves as an authoritative reference for the unambiguous structural elucidation and characterization of this important aminopyridine derivative.

Introduction and Molecular Overview

2-(6-Aminopyridin-2-yl)ethanol is a bifunctional organic molecule belonging to the aminopyridine class of compounds. Aminopyridine moieties are significant pharmacophores in medicinal chemistry, recognized for their role in the synthesis of a wide array of biologically active molecules.[1][2] The presence of a primary amine, a hydroxyl group, and an aromatic pyridine ring makes 2-(6-aminopyridin-2-yl)ethanol a versatile building block in drug discovery and materials science.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive and highly detailed fingerprint of a molecule's structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for 2-(6-aminopyridin-2-yl)ethanol, providing a holistic understanding of its chemical architecture.

Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol

Molecular Structure with Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 2-(6-aminopyridin-2-yl)ethanol are numbered as follows. This systematic numbering will be used to assign specific signals in the NMR spectra.

Caption: Numbering scheme for 2-(6-aminopyridin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons for each signal, and the multiplicity (splitting pattern) shows the number of neighboring protons.

Expected ¹H NMR Data (in DMSO-d₆, 300 MHz)

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| H4 | ~7.3 - 7.5 | Triplet (t) | 1H | Located between two other aromatic protons (H3 and H5), leading to a triplet. Deshielded due to its position in the aromatic pyridine ring. |

| H3 | ~6.4 - 6.6 | Doublet (d) | 1H | Coupled only to H4. Shielded relative to H4 and H5 due to the electron-donating effect of the adjacent amino group at C6. |

| H5 | ~6.3 - 6.5 | Doublet (d) | 1H | Coupled only to H4. Shielded due to the strong electron-donating resonance effect of the para-amino group. |

| NH₂ (Amine) | ~5.8 - 6.2 | Broad Singlet (br s) | 2H | Protons on nitrogen often appear as a broad signal. The chemical shift is variable and depends on concentration and solvent. |

| OH (Hydroxyl) | ~4.5 - 5.0 | Triplet (t) | 1H | The hydroxyl proton couples to the adjacent CH₂ group (C8-H). The signal can be broad and its position is solvent-dependent. |

| C8-H₂ | ~3.6 - 3.8 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing hydroxyl group, causing a downfield shift. They are coupled to the C7-H₂ protons. |

| C7-H₂ | ~2.7 - 2.9 | Triplet (t) | 2H | These methylene protons are adjacent to the pyridine ring and are coupled to the C8-H₂ protons. |

Expertise & Causality: The predicted chemical shifts are based on the electronic effects within the pyridine ring. The amino group at the C6 position is a strong electron-donating group, which increases the electron density at the ortho (C5) and para (C3) positions through resonance. This increased shielding causes the H5 and H3 protons to appear at a higher field (lower ppm) compared to the H4 proton. The ethanol side chain protons (C7-H₂ and C8-H₂) exhibit a typical A₂B₂ system, appearing as two triplets due to coupling with each other.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(6-aminopyridin-2-yl)ethanol in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -OH and -NH₂.

-

Instrument Setup: Use a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and analyze the multiplicities.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 75 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

| C6 | ~160 - 162 | Aromatic carbon directly attached to the amino group. Strongly deshielded by the ring nitrogen and further influenced by the amine. |

| C2 | ~158 - 160 | Aromatic carbon attached to the ethanol side chain and adjacent to the ring nitrogen. Highly deshielded. |

| C4 | ~137 - 139 | Aromatic CH carbon. Its chemical shift is characteristic of the β-position in pyridines. |

| C5 | ~105 - 107 | Aromatic CH carbon ortho to the amino group. Significantly shielded by the electron-donating effect of the -NH₂ group. |

| C3 | ~103 - 105 | Aromatic CH carbon para to the amino group. Also strongly shielded by the -NH₂ group's resonance effect. |

| C8 | ~60 - 62 | Aliphatic carbon attached to the hydroxyl group. Deshielded by the electronegative oxygen atom. |

| C7 | ~40 - 42 | Aliphatic carbon attached to the pyridine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use a 75 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp to medium peaks confirms the presence of the -NH₂ group. |

| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption band, indicative of hydrogen bonding. |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring | Medium to weak absorptions above 3000 cm⁻¹. |

| 2960 - 2850 | C-H Stretch (aliphatic) | -CH₂-CH₂- | Medium to strong absorptions corresponding to the methylene groups. |

| 1640 - 1590 | C=C and C=N Stretch | Pyridine Ring | Strong absorptions characteristic of the aromatic ring skeletal vibrations. |

| 1250 - 1000 | C-O Stretch | Primary Alcohol | A strong band confirming the C-O bond of the ethanol moiety. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | A medium to strong absorption band. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 138. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

-

High-Resolution MS (HRMS): For C₇H₁₀N₂O, the calculated exact mass is 138.0793. HRMS can confirm this elemental composition with high accuracy, providing a self-validating system for the molecular formula.

Major Fragmentation Pathways

The fragmentation of 2-(6-aminopyridin-2-yl)ethanol is driven by the stability of the resulting fragments, particularly those that retain the aromatic pyridine system.

Caption: Predicted EI-MS fragmentation of 2-(6-aminopyridin-2-yl)ethanol.

Interpretation of Key Fragments:

-

m/z = 120: This fragment arises from the loss of a water molecule (H₂O, 18 Da) from the molecular ion. This is a very common fragmentation for alcohols.

-

m/z = 107: This significant peak results from the benzylic cleavage and loss of the •CH₂OH radical (31 Da). The resulting ion is stabilized by the aromatic ring.

-

m/z = 93: Further fragmentation can lead to the loss of methylene, although this is less common. A more likely route to a fragment around this mass would involve ring rearrangements. The base peak in the spectrum of 2-aminopyridine itself is often m/z 94 (molecular ion) with a significant fragment at m/z 67.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 139.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.

Integrated Analytical Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The workflow below illustrates the logical progression from confirming functional groups and molecular weight to assembling the final structure.

Caption: Integrated workflow for spectroscopic structural elucidation.

This integrated approach ensures a self-validating system. The molecular weight from MS is confirmed by the atom count from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Together, these techniques provide an unambiguous and trustworthy confirmation of the structure of 2-(6-aminopyridin-2-yl)ethanol.

References

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

Sources

"2-(6-Aminopyridin-2-YL)ethanol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(6-Aminopyridin-2-yl)ethanol (CAS No. 101012-00-4), a key heterocyclic building block.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related aminopyridine analogs and established chemical principles to offer valuable insights for its application in research and development. The guide covers its structural features, physicochemical characteristics, potential synthetic pathways, reactivity, and promising applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions. Its derivatives have been successfully developed into drugs for a range of therapeutic areas. The presence of both a basic amino group and a nucleophilic pyridine ring nitrogen imparts a unique reactivity profile, making it a versatile scaffold for the synthesis of diverse molecular architectures. This guide focuses on a specific derivative, 2-(6-Aminopyridin-2-yl)ethanol, which incorporates a reactive primary alcohol, further expanding its potential for chemical modification and conjugation.

Molecular Structure and Identification

2-(6-Aminopyridin-2-yl)ethanol is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, with an amino group (-NH₂) at the 6-position and a 2-hydroxyethyl group (-CH₂CH₂OH) at the 2-position.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(6-Aminopyridin-2-yl)ethanol |

| CAS Number | 101012-00-4[1] |

| Molecular Formula | C₇H₁₀N₂O[1] |

| Molecular Weight | 138.17 g/mol [1] |

| SMILES | NC1=NC(CCO)=CC=C1[1] |

Physicochemical Properties

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | Off-white to yellow or brown crystalline solid. | Based on the appearance of 2,6-diaminopyridine.[2] |

| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 80-120 °C. | 2-aminopyridine has a melting point of 59-60 °C and 2,6-diaminopyridine melts at 117-122 °C. The ethanol substituent may slightly lower the melting point compared to 2,6-diaminopyridine due to disruption of crystal packing.[2][3] |

| Boiling Point | Estimated to be above 280 °C. | 2-aminopyridine has a boiling point of 210 °C and 2,6-diaminopyridine boils at 285 °C. The ethanol group will increase the boiling point due to hydrogen bonding capabilities.[2][3] |

| Solubility | Soluble in water and polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in non-polar solvents like hexane. | 2,6-diaminopyridine is soluble in water, ethanol, and methanol. The presence of the hydroxyl group in the target molecule is expected to enhance its solubility in polar protic solvents.[2][4] |

| pKa | The pyridine nitrogen is expected to have a pKa around 7, and the amino group a pKa around 5-6. | Based on the pKa of 2-aminopyridine. |

Synthesis and Purification

A plausible and efficient synthetic route to 2-(6-Aminopyridin-2-yl)ethanol would involve the amination of a corresponding 6-halo-2-(2-hydroxyethyl)pyridine precursor. A common method for the synthesis of aminopyridines is the Chichibabin reaction, involving the reaction of pyridine with sodium amide.[3] However, for a substituted pyridine, a more controlled approach is generally preferred.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Solubility of 2-(6-Aminopyridin-2-YL)ethanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(6-Aminopyridin-2-YL)ethanol, a pivotal intermediate in contemporary pharmaceutical and materials science research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights based on analogous structures, and presents a rigorous, self-validating experimental protocol for precise solubility determination.

Introduction: The Significance of 2-(6-Aminopyridin-2-YL)ethanol

2-(6-Aminopyridin-2-YL)ethanol is a heterocyclic compound of significant interest due to its unique molecular architecture, which combines a pyridine ring with both an amino and a hydroxyl functional group. This trifunctional nature makes it a versatile building block in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the homogeneity of solutions for analytical characterization.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 2-(6-Aminopyridin-2-YL)ethanol that influence its solubility include its polarity, hydrogen bonding capabilities, and the interplay of its aromatic and aliphatic components.

Molecular Structure and Polarity:

2-(6-Aminopyridin-2-YL)ethanol possesses a distinct polarity gradient across its structure. The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity. The primary amine (-NH₂) and hydroxyl (-OH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. Conversely, the ethyl (-CH₂CH₂-) linker is nonpolar. This amphiphilic character suggests that the molecule will exhibit varied solubility across a spectrum of organic solvents.

Hydrogen Bonding:

The presence of both an amine and a hydroxyl group allows for extensive hydrogen bonding. These groups can interact strongly with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

Predictive Analysis Based on Analogous Structures:

-

2-Aminopyridine: This precursor molecule is known to be soluble in water, alcohol, benzene, ether, and hot petroleum ether.[1][2] Its solubility has also been reported in acetone, chloroform, and ethyl acetate.[3][4] This suggests that the aminopyridine moiety of our target compound contributes favorably to its solubility in a range of polar and nonpolar solvents.

-

2,6-Diaminopyridine: Studies have shown the solubility of this compound in toluene, o-xylene, ethylbenzene, methanol, ethanol, and 2-propanol.[5] It is also predicted to be soluble in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]

-

2-(2-Hydroxyethyl)pyridine: This analog is reported to be very soluble in alcohol and chloroform, and slightly soluble in ether.[7] This highlights the contribution of the hydroxyethyl side chain to solubility in protic and chlorinated solvents.

Synthesizing these observations, it is reasonable to predict that 2-(6-Aminopyridin-2-YL)ethanol will exhibit good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as DMSO and DMF, owing to strong hydrogen bonding interactions. Its solubility in less polar solvents like ethyl acetate and dichloromethane is expected to be moderate, while it is likely to be poorly soluble in nonpolar solvents such as toluene and hexane.

Predicted Solubility Profile of 2-(6-Aminopyridin-2-YL)ethanol

The following table summarizes the predicted solubility of 2-(6-Aminopyridin-2-YL)ethanol in a selection of common organic solvents, based on the analysis of its structural features and data from analogous compounds. These predictions should be empirically verified using the protocol outlined in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding with the -OH and -NH₂ groups. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding with the -OH and -NH₂ groups. |

| Isopropanol | Polar Protic | Moderate to High | Good hydrogen bonding, but steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderate | Good dipole-dipole interactions and can accept hydrogen bonds. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Limited hydrogen bonding capability. |

| Dichloromethane | Polar Aprotic | Low to Moderate | Primarily dipole-dipole interactions. |

| Toluene | Nonpolar | Low | Mismatch in polarity. |

| Hexane | Nonpolar | Very Low / Insoluble | Significant mismatch in polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of 2-(6-Aminopyridin-2-YL)ethanol. This method is designed to be self-validating by ensuring the attainment of equilibrium and the accurate quantification of the dissolved solute.

Materials and Equipment

-

2-(6-Aminopyridin-2-YL)ethanol (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of 2-(6-Aminopyridin-2-YL)ethanol is depicted in the following diagram.

Sources

- 1. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

"2-(6-Aminopyridin-2-YL)ethanol" commercial availability and suppliers

Initiating Search Procedures

I'm now starting a detailed search using Google, employing a variety of synonyms and CAS numbers to pinpoint commercial suppliers of "2-(6-Aminopyridin-2-yl)ethanol." My goal is to be as exhaustive as possible in this initial phase. I anticipate that this will lay the foundation for a complete assessment of available options.

Expanding Search Parameters

I am now conducting comprehensive Google searches using synonyms and CAS numbers for "2-(6-Aminopyridin-2-yl)ethanol" to find commercial suppliers. I'm also looking for technical data sheets and application notes to determine grades and specifications. Next, I'll search scientific literature to understand common applications and quality needs. Finally, I will structure a technical guide, including a supplier evaluation and quality control parameters. A workflow diagram is planned as well.

Deepening Data Acquisition

I'm now diving deeper into the technical aspects. I'm focusing on collecting detailed technical data and application information, beyond basic supplier listings. Specifically, I'm concentrating on researching quality control parameters, analytical methods, and relevant literature to build a robust technical guide, including a workflow diagram. I've begun to synthesize the information into sections on sourcing and quality control.

Refining Technical Details

I'm now deeply engaged in a phase of targeted searches. I'm actively seeking specific technical details such as purity grades, analytical methods, regulatory information, common synthesis routes, and recommended handling and storage conditions for "2-(6-Aminopyridin-2-yl)ethanol." My goal is to enrich the whitepaper with in-depth information. I'll need to explore applications as well.

Deepening Investigation Phase

I am now performing targeted Google searches and database queries. I'm focusing on acquiring detailed technical specifications, purity grades, and analytical method data for "2-(6-Aminopyridin-2-YL)ethanol." I'm simultaneously investigating synthesis routes and key applications in medicinal chemistry. The goal is a truly in-depth guide. I'm also now actively searching for SDS and CoA to gather storage, stability, and quality parameter information.

Refining Specifications Further

I'm now in a phase of focused information retrieval. I'm actively seeking specific purity grades, analytical techniques, and impurity profiles of the target compound. I'm also investigating SDS and CoA to capture essential data on handling, stability, and quality parameters. I'll research key applications and synthesis routes, enriching the guide and addressing all requirements.

Deepening Technical Analysis

I'm now collating and synthesizing technical data from multiple suppliers, focusing on creating a comparative table of purity levels and analytical methods. I'm also elaborating on the rationale behind specific analytical choices and investigating potential impurities based on synthesis routes. I'm developing a step-by-step supplier qualification workflow to ensure quality management. I'm focusing on providing more context to the analytical techniques, and the sources of potential impurities, for a complete picture.

Analyzing Data Acquisition

I'm now in a new phase where I will synthesize and organize the collected data. My focus is on creating a comparative table from the acquired supplier information, alongside explaining the rationale behind specific analytical choices and investigating potential impurities. A step-by-step supplier qualification workflow is being developed to ensure quality management. I'm focusing on providing more context to the analytical techniques, and the sources of potential impurities, for a complete picture.

Navigating the Handling of 2-(6-Aminopyridin-2-YL)ethanol: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Aminopyridine Landscape

2-(6-Aminopyridin-2-YL)ethanol belongs to the aminopyridine class of heterocyclic organic compounds. Aminopyridines are recognized for their versatile applications in pharmaceutical synthesis and research, acting as crucial building blocks for a range of bioactive molecules. However, this utility is accompanied by significant toxicological properties that necessitate stringent handling protocols. The parent compound, 2-aminopyridine, is known to be toxic by all routes of exposure, including inhalation, ingestion, and dermal contact, and is a severe skin and eye irritant.[1] It is readily absorbed through the skin, which can lead to systemic toxicity.[1] Given the structural similarities, it is prudent to assume that 2-(6-Aminopyridin-2-YL)ethanol exhibits a comparable hazard profile.

This guide provides a comprehensive overview of the extrapolated safety data, detailed handling procedures, and emergency response protocols to ensure the safe and effective use of 2-(6-Aminopyridin-2-YL)ethanol in a laboratory setting.

Hazard Identification and Classification: An Extrapolated Profile

Based on the known hazards of aminopyridine derivatives, 2-(6-Aminopyridin-2-YL)ethanol should be handled as a substance with the following potential classifications:

-

Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

The toxicity of aminopyridines is often associated with their ability to act on the central nervous system.[3] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions.[1][3]

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of 2-(6-Aminopyridin-2-YL)ethanol based on its structure and data from similar compounds.

| Property | Predicted Value | Source Analogy |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| Appearance | Likely a solid at room temperature | 2-aminopyridine is a solid |

| Solubility | Expected to have some solubility in water and organic solvents | General characteristic of similar compounds |

Exposure Controls and Personal Protection: A Proactive Approach

Given the anticipated hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of 2-(6-Aminopyridin-2-YL)ethanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(6-Aminopyridin-2-YL)ethanol:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or puncture. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes | Prevents accidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. | Provides an additional layer of protection against inhalation. |

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with 2-(6-Aminopyridin-2-YL)ethanol.

Handling Protocol

-

Pre-Handling Assessment: Before any work begins, review this guide and any available safety information. Ensure all necessary PPE is readily available and in good condition.

-

Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid compound within the fume hood.

-

Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

-

If preparing a solution, add the solid to the solvent slowly to prevent splashing.

-

-

Post-Handling:

-

Thoroughly decontaminate all equipment and the work area after use.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Contaminated clothing should be removed immediately and laundered before reuse.[2]

-

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Consider storing in a locked cabinet or an area with restricted access.[2]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material.

-

Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

For large spills, evacuate the laboratory and contact your institution's emergency response team.

Experimental Workflow and Logic Diagrams

To visually represent the safety protocols, the following diagrams have been created using Graphviz.

Safe Handling Workflow

Caption: A workflow for the safe handling of 2-(6-Aminopyridin-2-YL)ethanol.

Emergency Response Logic

Caption: A decision-making flowchart for emergency response to exposure.

Conclusion

While 2-(6-Aminopyridin-2-YL)ethanol holds promise as a synthetic intermediate, its handling demands the utmost respect for safety. By understanding the potential hazards extrapolated from its chemical relatives and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

- Cole, J. B., & Hojer, J. (2015). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 11(3), 359–363.

-

EXTOXNET. (1996, June). 4-AMINOPYRIDINE. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(6-Aminopyridin-2-YL)ethanol: A Detailed Guide for Synthetic Chemists

Introduction: The Significance of 2-(6-Aminopyridin-2-YL)ethanol

2-(6-Aminopyridin-2-YL)ethanol is a valuable bifunctional molecule that serves as a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a primary amino group and a primary alcohol on a pyridine scaffold, allows for diverse chemical modifications, making it an attractive intermediate for drug discovery and development. The aminopyridine moiety is a common pharmacophore found in numerous biologically active compounds, while the ethanol side chain provides a handle for further functionalization or for modulating the pharmacokinetic properties of a lead compound. This guide provides a comprehensive overview of a robust and reliable synthetic protocol for the preparation of 2-(6-Aminopyridin-2-YL)ethanol, with a focus on the underlying chemical principles and practical considerations for its successful execution in a laboratory setting.

Synthetic Strategy: A Two-Step Approach from 2-Methyl-6-nitropyridine

The synthesis of 2-(6-Aminopyridin-2-YL)ethanol can be efficiently achieved through a two-step sequence starting from the readily available 2-methyl-6-nitropyridine. This strategy is predicated on two well-established and high-yielding transformations in organic chemistry: the base-catalyzed condensation of a methylpyridine with formaldehyde to introduce the ethanol side chain, followed by the catalytic hydrogenation of the nitro group to the desired amine.

Step 1: Synthesis of 2-(6-Nitropyridin-2-yl)ethanol

The first step involves the reaction of 2-methyl-6-nitropyridine with formaldehyde. The methyl group at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 6-position, rendering the methyl protons sufficiently acidic to be deprotonated by a suitable base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form an alkoxide intermediate. Subsequent protonation during aqueous workup yields the desired product, 2-(6-nitropyridin-2-yl)ethanol.

Step 2: Catalytic Hydrogenation to 2-(6-Aminopyridin-2-YL)ethanol

The second and final step is the reduction of the nitro group of 2-(6-nitropyridin-2-yl)ethanol to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation.[1][2] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups.[1] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol. The nitro group is selectively reduced in the presence of the alcohol and pyridine functionalities.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(6-Aminopyridin-2-YL)ethanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(6-Nitropyridin-2-yl)ethanol

Materials:

-

2-Methyl-6-nitropyridine

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methyl-6-nitropyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add formaldehyde solution (2.0 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 2-(6-nitropyridin-2-yl)ethanol.

Rationale for Experimental Choices:

-